N-{2-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide
Description
N-(2-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE: is a complex organic compound with a molecular formula of C27H35N3O. This compound features a cyclohexanecarboxamide group linked to a benzimidazole moiety, which is further substituted with a tetramethylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
Molecular Formula |
C27H35N3O |
|---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
N-[2-[1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C27H35N3O/c1-18-16-19(2)21(4)23(20(18)3)17-30-25-13-9-8-12-24(25)29-26(30)14-15-28-27(31)22-10-6-5-7-11-22/h8-9,12-13,16,22H,5-7,10-11,14-15,17H2,1-4H3,(H,28,31) |
InChI Key |
VPZQUQRXRLRQFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CN2C3=CC=CC=C3N=C2CCNC(=O)C4CCCCC4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Tetramethylphenyl Group: The tetramethylphenyl group can be introduced via Friedel-Crafts alkylation using tetramethylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Cyclohexanecarboxamide Group: The final step involves the coupling of the benzimidazole derivative with cyclohexanecarboxylic acid or its activated ester in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group of the cyclohexanecarboxamide, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Molecular Probes: It can be used as a fluorescent probe due to its benzimidazole moiety, which exhibits fluorescence properties.
Medicine:
Drug Development: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry:
Polymer Additives: It can be used as an additive in polymers to enhance their properties, such as thermal stability or UV resistance.
Mechanism of Action
The mechanism by which N-(2-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE exerts its effects depends on its application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Fluorescent Probes: The benzimidazole moiety can interact with specific biomolecules, leading to changes in fluorescence that can be detected and measured.
Comparison with Similar Compounds
N-(2-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-BENZIMIDAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE: This compound is structurally similar but lacks the benzimidazole moiety.
N-(2-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE: This compound has a different substitution pattern on the aromatic rings.
Uniqueness:
- The presence of both the benzimidazole and cyclohexanecarboxamide groups in N-(2-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE provides a unique combination of properties, making it versatile for various applications in scientific research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
